molecular formula C7H6N2O B011371 2-Hydroxybenzimidazole CAS No. 102976-62-5

2-Hydroxybenzimidazole

Cat. No. B011371
M. Wt: 134.14 g/mol
InChI Key: SILNNFMWIMZVEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxybenzimidazole derivatives involves several methods, including cyclization reactions and the use of deep eutectic solvents as reaction media. For instance, cyclization of o-phenylenediamine with glycolic acid has been used to synthesize 2-Hydroxymethylbenzimidazole, a related compound, showcasing the versatility in synthesizing benzimidazole derivatives (Abdireimov et al., 2013). Additionally, the adoption of deep eutectic solvents (DESs) has been explored for synthesizing 2-hydroxyphenylbenzimidazole-based scaffolds, highlighting a green chemistry approach to these compounds (Piemontese et al., 2020).

Molecular Structure Analysis

The molecular structure of 2-Hydroxybenzimidazole derivatives, such as 2-amino-1H-benzimidazolium 2-hydroxybenzoate, has been elucidated through single crystal X-ray diffraction. This technique reveals the intricate details of molecular complexes, showcasing the interactions between cations and anions in these compounds (K. et al., 2018).

Chemical Reactions and Properties

2-Hydroxybenzimidazole and its derivatives undergo various chemical reactions, including arylsulfonation, showcasing their reactivity. The interaction with arylsulfonyl chlorides, for example, leads to the formation of both expected and unexpected sulfonated products, highlighting the compound's chemical versatility (Abdireimov et al., 2013).

Physical Properties Analysis

The physical properties, such as density and thermal behavior, of 2-Hydroxybenzimidazole derivatives have been studied using techniques like the floatation method and thermogravimetric analysis. These studies provide insights into the stability and behavior of these compounds under various conditions (K. et al., 2018).

Chemical Properties Analysis

The chemical properties of 2-Hydroxybenzimidazole derivatives have been explored through various studies, including their antioxidant and antimicrobial activities. Some derivatives have shown promising antioxidant properties, comparable or superior to standard antioxidants (Zhou et al., 2013), and moderate to good antimicrobial activities, highlighting their potential in medicinal chemistry.

Scientific Research Applications

  • Corrosion Inhibition : Benzimidazole derivatives, including 2-Hydroxybenzimidazole, are effective in inhibiting iron corrosion in acidic solutions. Their efficiency increases with higher concentrations of the inhibitor (Khaled, 2003).

  • Anticancer Potential : N-Hydroxybenzimidazoles exhibit potential as anticancer agents by targeting human lactate dehydrogenase A and inhibiting cell proliferation (Yue & Wang, 2015).

  • Neurodegenerative Diseases : Derivatives of 2-aminobenzimidazole show promise as new selective inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which could be useful in treating neurodegenerative diseases (Zhu et al., 2013).

  • Antimicrobial and Antioxidant Activities : Certain 2-arylbenzimidazole derivatives demonstrate antioxidant activity and moderate to good inhibitory activity against bacteria like Staphylococcus aureus at noncytotoxic concentrations (Zhou et al., 2013).

  • Green Chemistry : Deep eutectic solvents (DESs) have been used to synthesize 2-hydroxyphenylbenzimidazole-based scaffolds, offering a more environmentally friendly alternative to traditional toxic solvents in green synthesis (Piemontese et al., 2020).

  • Enzymatic Bioremediation : Nocardioides sp. strain SG-4G is effective in detoxifying methyl-1H-benzimidazol-2-ylcarbamate (MBC) from soil samples, indicating its suitability for enzymatic bioremediation applications (Pandey et al., 2010).

  • Biofilm Inhibition : A 2-aminobenzimidazole has been found to inhibit and disperse gram-positive biofilms, potentially through a zinc-chelating mechanism, making it a viable antimicrobial agent (Rogers, Huigens, & Melander, 2009).

Safety And Hazards

2-Hydroxybenzimidazole is classified as a toxic solid, organic, n.o.s. under the UN2811 classification .

Future Directions

Benzimidazole and its derivatives are recently mentioned in the literature as corrosion inhibitors for steels (CS, MS), pure metals (Fe, Al, Cu, Zn) and alloys . Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO 3, 1.5 M H 2 SO 4, basic media, 0.1 M NaOH or salt solutions .

properties

IUPAC Name

1,3-dihydrobenzimidazol-2-one
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InChI

InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILNNFMWIMZVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
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DSSTOX Substance ID

DTXSID0060642
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hydroxybenzimidazole

CAS RN

615-16-7
Record name 2-Benzimidazolinone
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Record name 2-Benzimidazolinone
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Record name 2-BENZIMIDAZOLINONE
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1,2-phenylenediamine (10.00 g, 0.092 mol) in dimethylformamide (150 cm3) was added 1,1′-carbonyldiimidiazole (CDI, 14.99 g, 0.092 mol). After 22 hours, the reaction mixture was evaporated and then slurried in ethyl acetate. The resulting mixture was filtered, washed with ethyl acetate, and the residue dried in vacuo to give 1,3-dihydrobenzoimidazol-2-one (12.10 g, 98%) as a white solid:
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Synthesis routes and methods II

Procedure details

Following the procedure of Harrison et al., J.Chem.Soc., 1963, 2930-2937, 15 g benzimidazolin-2-one is boiled under reflux for 31/2 hours with 150 ml phosphoryl chloride, dry hydrogen chloride being passed through the refluxing mixture for the last three hours of the reaction. The excess phosphoryl chloride is removed at about 40 mm and the residue treated with about 40 ml of ice water. The cold acid solution is filtered, and the insoluble unreacted benzimidolin-2-one is washed with dilute hydrochloric acid, then with water. The filtrate and washings are made just alkaline, as determined by a litamus test, by the addition of dilute ammonia solution. After thorough cooling, crude 2-chlorobenzimidazole is collected, washed with water and dried. The reaction sequence yields 0.5 g of unreacted benzimidazolin-2-one and 15.6 g of title compound which has a m.p. of 180° C. (softens, bubbles, then resolidifies).
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15 g
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Synthesis routes and methods III

Procedure details

A mixture of 1,1'-carbonyldiimidazole (10.7 g) and THF (100 ml) was added to a mixture of 1,2-phenylenediamine (6.48 g) and THF (150 ml) which had been cooled to approximately 5° C. in an ice-water bath. The mixture was stirred at ambient temperature for 16 hours. The precipitate was filtered off giving 2,3-dihydrobenzimidazol-2-one (4.38 g, 55%), m.p. >290° C.
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10.7 g
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100 mL
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6.48 g
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150 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 2.7 parts of 1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one methanesulfonate, 2.88 parts of 1-[bis(p-fluorophenyl)methyl]piperazine, 2.66 parts of sodium carbonate and 100 parts of 4-methyl-2-pentanone is stirred and refluxed overnight. After cooling, water is added and the layers are separated. The organic phase is dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and 5% of methanol as eluent. The pure fractions are collected and the eluent is evaporated. The residue is crystallized from 2-propanol, yielding 1-[3-{4-bis(4-fluorophenyl)methyl]-1-piperazinyl}propyl]-1,3-dihydro-2H-benzimidazol-2-one; mp. 197.3° C.
Name
1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one methanesulfonate
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Synthesis routes and methods V

Procedure details

A mixture of o-phenylenediamine (15.0 g) and urea (50.0 g) was heated at a temperature of 170° C. for a period of 45 min. The solid product was washed with water and recrystallised from ethanol to give benzimidazolin-2-one (16.3 g) as colourless crystals, mp>260° C.
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15 g
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50 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
356
Citations
MT Maghsoodlou, R Heydari… - Journal of Sulfur …, 2006 - Taylor & Francis
… 2-mercaptobenzimidazole or 2-hydroxybenzimidazole with … behaviour with respect to 2-hydroxybenzimidazole. In addition, … nitrogen anion of 2-hydroxybenzimidazole that has attacked …
Number of citations: 20 www.tandfonline.com
HD Madhuchandra, BEK Swamy - Materials Science for Energy …, 2020 - Elsevier
… In the present work, 2-Hydroxybenzimidazole modified carbon paste electrode was fabricated by mechanochemical method to detect AD and UA by individually and simultaneously. …
Number of citations: 24 www.sciencedirect.com
M Zakarianezhad, SM Habibi-Khorassani… - Arabian Journal of …, 2017 - Elsevier
… ylides involving 2-hydroxybenzimidazole [namely dimethyl-2-(2-hydroxybenzimidazole-n-yl)-3… of NH– heterocyclic compound, such as 2-hydroxybenzimidazole. To determine the kinetic …
Number of citations: 1 www.sciencedirect.com
FH Herbstein, M Kapon - Zeitschrift für Kristallographie-Crystalline …, 1985 - degruyter.com
… The crystal structure of the compound sometimes referred to as 2hydroxybenzimidazole (C7H6N20) has been reported by Satyanarayana Murty and Murthy (1981; SM—M). There are …
Number of citations: 18 www.degruyter.com
J Palion-Gazda, B Machura, T Klemens, J Kłak - Polyhedron, 2014 - Elsevier
… position b of the C2/c space group with the multiplicity 4), is six-coordinated in a distorted octahedral geometry determined by two thiocyanate anions and two 2-hydroxybenzimidazole …
Number of citations: 17 www.sciencedirect.com
AK Mishra, SK Dogra - Journal of photochemistry, 1985 - Elsevier
Fluorescence and absorption spectral studies in various solvents at various pHs showed that 2-hydroxybenzimidazole exists mostly in the keto form, ie 2-(3H)-benzimidazolone. …
Number of citations: 4 www.sciencedirect.com
A Muthuraja, S Kalainathan - Materials Technology, 2017 - Taylor & Francis
2-Mercaptobenzimidazole (2MBMZ), 2-Phenly benzimidazole (2PBMZ), 2-Hydroxy Benzimidazole (2HBMZ), single crystals were successfully grown by slow evaporation solution …
Number of citations: 19 www.tandfonline.com
PJ Nichols, M Makha, CL Raston - Crystal growth & design, 2006 - ACS Publications
… and 2-hydroxybenzimidazole have been isolated in the solid state, and their structures have been elucidated using single-crystal X-ray diffraction data, as have 2-hydroxybenzimidazole …
Number of citations: 51 pubs.acs.org
KF Khaled - Electrochimica Acta, 2003 - Elsevier
… behaviour of some benzimidazole derivatives namely 2-aminobenzimidazole (AB), 2-(2-pyridyl)benzimidazole (PB), 2-aminomethylbenzimidazole (MB), 2-hydroxybenzimidazole (HB) …
Number of citations: 596 www.sciencedirect.com
Z Wang, Y Wang, F Gong, J Zhang, Q Hong, S Li - Chemosphere, 2010 - Elsevier
… The HPLC and MS/MS analysis showed that MBC was hydrolyzed to 2-aminobenzimidazole (2-AB) and then converted to benzimidazole or 2-hydroxybenzimidazole (2-HB). The …
Number of citations: 75 www.sciencedirect.com

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